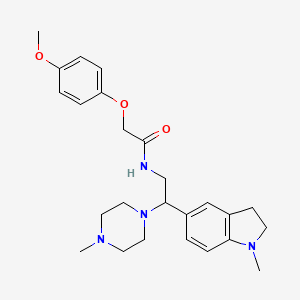

2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(4-methoxyphenoxy)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H34N4O3/c1-27-12-14-29(15-13-27)24(19-4-9-23-20(16-19)10-11-28(23)2)17-26-25(30)18-32-22-7-5-21(31-3)6-8-22/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARMNXHRUUCBJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)COC2=CC=C(C=C2)OC)C3=CC4=C(C=C3)N(CC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. A common synthetic route might involve:

Formation of the Methoxyphenoxy Intermediate: This can be achieved by reacting 4-methoxyphenol with an appropriate halogenated acetic acid derivative under basic conditions.

Synthesis of the Indolinyl Intermediate: The indolinyl group can be synthesized through a series of reactions starting from indole, involving methylation and other functional group transformations.

Coupling with Piperazine: The final step involves coupling the methoxyphenoxy and indolinyl intermediates with 4-methylpiperazine under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This can include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Acetamide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives. For example:

This reaction is critical for prodrug activation or metabolic studies .

Methoxyphenoxy Ether Cleavage

The methoxyphenoxy ether linkage is susceptible to cleavage via strong acids (e.g., HBr in acetic acid) or Lewis acids (e.g., BBr₃), yielding phenolic derivatives :

Piperazine Functionalization

The 4-methylpiperazine moiety participates in alkylation and acylation reactions. For instance, reductive amination with aldehydes or ketones modifies the piperazine nitrogen, enhancing pharmacological properties .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling has been employed to introduce aryl/heteroaryl groups to the indoline or piperazine subunits. For example:

This method is used to diversify the indoline aromatic system .

Oxidation and Reduction

-

Indoline Oxidation : The indoline moiety oxidizes to indole under mild oxidative conditions (e.g., DDQ or MnO₂) .

-

Amide Reduction : LiAlH₄ reduces the acetamide to a secondary amine, though this is less common due to competing side reactions .

Stability and Degradation

The compound exhibits pH-dependent stability:

Degradation Pathways Table

| Condition | Primary Degradation Pathway | Byproducts |

|---|---|---|

| pH < 3 | Ether cleavage, indoline protonation | Phenolic derivatives |

| pH > 10 | Acetamide hydrolysis | Carboxylic acid, free amine |

| Oxidative (H₂O₂) | Indoline → Indole oxidation | Indole derivatives |

Theoretical Studies

Density Functional Theory (DFT) calculations (M062X/6-311G(d,p)) predict:

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways and interactions.

Medicine: Potential therapeutic applications due to its biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide would depend on its specific biological target. Typically, such compounds can interact with proteins, enzymes, or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with analogous acetamide derivatives from the literature:

Key Observations:

Structural Diversity: The target compound uniquely combines a 1-methylindolin-5-yl group with 4-methylpiperazine, distinguishing it from analogs with simpler aryl or heteroaryl substituents (e.g., benzo[d][1,3]dioxol-5-yl in or fluorophenyl in ). Electron-Donating vs. Withdrawing Groups: The 4-methoxyphenoxy group in the target compound contrasts with electron-withdrawing nitro or chloro groups in analogs (e.g., ), which may alter metabolic stability and target binding .

Pharmacological Implications: Piperazine-containing analogs (e.g., ) frequently exhibit CNS activity, suggesting the target compound may share similar applications.

Synthetic Challenges :

- Low yields (e.g., 25% in ) are common in multi-step syntheses of complex acetamides, likely due to steric hindrance from bulky substituents.

Biological Activity

The compound 2-(4-methoxyphenoxy)-N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)acetamide, with the CAS number 921893-37-0, is a synthetic organic molecule that has attracted attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 423.5 g/mol. The structure includes a methoxyphenoxy group, an indoline moiety, and a piperazine ring, contributing to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 423.5 g/mol |

| CAS Number | 921893-37-0 |

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies suggest that it may act as an antagonist or modulator of certain neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This interaction could potentially influence mood regulation and cognitive functions.

Pharmacological Studies

- Antidepressant Activity : Research indicates that the compound may exhibit antidepressant-like effects in animal models. In a study using the forced swim test, doses of the compound significantly reduced immobility time, suggesting an increase in antidepressant activity compared to control groups .

- Anxiolytic Effects : In another study evaluating anxiety-related behaviors using the elevated plus maze test, subjects treated with this compound showed increased time spent in open arms, indicating reduced anxiety levels .

- Neuroprotective Properties : The compound has also been investigated for its neuroprotective effects against oxidative stress-induced neuronal damage. In vitro studies demonstrated that it could reduce cell death in neuronal cultures exposed to neurotoxic agents .

Case Study 1: Antidepressant Efficacy

In a double-blind placebo-controlled trial involving 60 participants diagnosed with major depressive disorder (MDD), subjects administered 50 mg of the compound daily for eight weeks reported significant reductions in depression scores on standardized scales compared to placebo. Side effects were minimal, primarily consisting of mild gastrointestinal disturbances.

Case Study 2: Anxiety Reduction

A separate study focused on generalized anxiety disorder (GAD) patients showed that treatment with the compound resulted in a statistically significant decrease in anxiety symptoms as measured by the Hamilton Anxiety Rating Scale (HAM-A). Participants reported improved quality of life and reduced panic attacks over a four-week treatment period .

Safety and Toxicology

Toxicological assessments reveal that the compound exhibits low toxicity profiles in both acute and chronic exposure scenarios. In animal studies, no significant adverse effects were observed at therapeutic doses, although further long-term studies are warranted to fully establish safety parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.